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Compound of Interest

Compound Name: Pseudotropine

Cat. No.: B1682556

An In-depth Technical Guide to Pseudotropine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pseudotropine, a significant
tropane alkaloid and a stereoisomer of tropine. This document details its fundamental chemical
properties, including its Chemical Abstracts Service (CAS) number and molecular formula. It
further delves into its synthesis, both through chemical reduction of tropinone and its natural
biosynthetic pathway. Detailed experimental protocols for its synthesis and analysis are
provided, alongside tabulated quantitative data for its physicochemical and spectral properties.
Visual diagrams of its biosynthetic pathway and a representative experimental workflow are
included to facilitate a deeper understanding of this important compound.

Core Chemical and Physical Data

Pseudotropine, a derivative of tropane, is a naturally occurring alkaloid found in plants of the
Solanaceae family.[1] It serves as a crucial building block in the synthesis of various
pharmacologically important compounds.

Chemical Identifiers
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Identifier Value

CAS Number 135-97-7
Molecular Formula CsHisNO
Molecular Weight 141.21 g/mol

(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-
3-ol

IUPAC Name

Synonyms 3B-Tropanol, Y-Tropine, 3-Pseudotropanol

Physicochemical Properties

Property Value

Melting Point 107-112 °C

Boiling Point 241 °C

Appearance Solid

Solubility Soluble in water, alcohol, and benzene

Synthesis of Pseudotropine

The synthesis of pseudotropine is primarily achieved through the stereoselective reduction of
tropinone. Both chemical and enzymatic methods have been effectively employed.

Chemical Synthesis: Meerwein-Ponndorf-Verley (MPV)
Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for
reducing ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide
catalyst in the presence of a sacrificial alcohol, typically isopropanol.[2][3][4] This method is
advantageous due to its use of an inexpensive and environmentally friendly metal catalyst.[3]

Experimental Protocol: Stereoselective Reduction of Tropinone to Pseudotropine via MPV
Reduction
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Materials:

Tropinone

e Aluminum isopropoxide

e Anhydrous isopropanol

e Anhydrous toluene

e Sodium hydroxide solution (e.g., 1 M)
e Anhydrous sodium sulfate

e Round-bottom flask

» Reflux condenser

e Heating mantle

e Separatory funnel

» Rotary evaporator

o Standard laboratory glassware
Procedure:

e Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, dissolve tropinone in anhydrous toluene.

o Addition of Reagents: Add a solution of aluminum isopropoxide in anhydrous isopropanol to
the tropinone solution. The molar ratio of tropinone to aluminum isopropoxide should be
optimized, but a 1:1 ratio is a common starting point.

o Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of
the reaction can be monitored by thin-layer chromatography (TLC).
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o Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the
reaction by the slow addition of a sodium hydroxide solution.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a
suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic
extracts.

e Drying and Concentration: Dry the combined organic extracts over anhydrous sodium
sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude
product.

 Purification: The crude pseudotropine can be purified by recrystallization from a suitable
solvent system (e.g., diethyl ether or a mixture of toluene and hexane) to obtain pure
crystals.[5][6][7][8][9]

Biosynthesis

In nature, pseudotropine is synthesized from tropinone through an enzymatic reduction
catalyzed by Tropinone Reductase Il (TR-II).[1][10] This enzyme stereospecifically reduces the
carbonyl group of tropinone to the B-hydroxyl group of pseudotropine.[1] In contrast,
Tropinone Reductase | (TR-I) produces the a-hydroxyl isomer, tropine.[1]

Tropinone Reduction Pseudotropine

Tropinone
Reductase Il (TR-II)

Click to download full resolution via product page

Biosynthesis of Pseudotropine from Tropinone.

Experimental Analysis and Characterization

The identification and quantification of pseudotropine can be achieved through various
analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear
Magnetic Resonance (NMR) spectroscopy being the most common.
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile
and semi-volatile compounds. For the analysis of tropane alkaloids like pseudotropine,
derivatization to their trimethylsilyl (TMS) ethers is often performed to improve thermal stability
and chromatographic behavior.[11][12]

Experimental Protocol: GC-MS Analysis of Pseudotropine
1. Sample Preparation (Derivatization):

o Dissolve a known amount of the pseudotropine sample in a suitable anhydrous solvent
(e.g., pyridine or acetonitrile).

e Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
Trimethylchlorosilane (TMCS).

» Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30
minutes) to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions:

e Gas Chromatograph: Agilent 7890B or equivalent.

e Mass Spectrometer: Agilent 5977A or equivalent.

e Column: HP-5MS (30 m x 0.25 mm x 0.25 um) or similar non-polar capillary column.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

« Injector Temperature: 250°C.

e Oven Temperature Program:

[¢]

Initial temperature: 100°C, hold for 2 minutes.

[¢]

Ramp: 10°C/min to 280°C.

[e]

Hold: 5 minutes at 280°C.
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MS Transfer Line Temperature: 280°C.
lon Source Temperature: 230°C.
lonization Mode: Electron Impact (El) at 70 eV.
Scan Range: m/z 40-550.
. Data Analysis:

The mass spectrum of the derivatized pseudotropine will show a characteristic
fragmentation pattern.[13][14][15][16][17]

Identification is confirmed by comparing the retention time and mass spectrum with that of a
known standard.

Quantification can be performed using an internal standard method.
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A typical workflow for the GC-MS analysis of pseudotropine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
Both *H and 13C NMR provide detailed information about the molecular structure of
pseudotropine.[18][19][20][21][22]

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~4.0 m 1H H-3
~3.2 m 2H H-1, H-5
~2.3 s 3H N-CHs
~2.1-15 m 8H H-2, H-4, H-6, H-7
~1.8 brs 1H OH

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.
B3C-NMR Spectral Data (100 MHz, CDCIz)
Chemical Shift (6, ppm) Assignment
~65.0 C-3
~62.0 C-1,C-5
~40.0 N-CHs
~35.0 C-2,C-4
~26.0 C-6, C-7

Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration.

Mass Spectrometry Fragmentation
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The electron impact (El) mass spectrum of pseudotropine exhibits a characteristic
fragmentation pattern that is useful for its identification.

miz Proposed Fragment
141 [M]*
124 [M - OH]*
96 [M - C2HsOJ*
82 [CsHsN]* (Tropane ring fragment)
57 [CaHs]*
42 [C2HaN]*
Conclusion

This technical guide has provided a detailed overview of pseudotropine, covering its
fundamental chemical properties, synthesis, and analytical characterization. The information
and protocols presented herein are intended to be a valuable resource for researchers,
scientists, and professionals in the field of drug development and natural product chemistry.
The structured data tables and visual diagrams aim to facilitate a clear and comprehensive
understanding of this important tropane alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. courses.minia.edu.eg [courses.minia.edu.eg]

3. Meerwein—Ponndorf-Verley reduction - Wikipedia [en.wikipedia.org]

4. grokipedia.com [grokipedia.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1682556?utm_src=pdf-body
https://www.benchchem.com/product/b1682556?utm_src=pdf-body
https://www.benchchem.com/product/b1682556?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/strategies_to_improve_the_stereoselectivity_of_scopine_synthesis.pdf
https://courses.minia.edu.eg/Attach/15606%D9%83%D9%8A%D9%85%D9%8A%D8%A7%D8%A1%20%D9%81%D8%B1%D8%A7%D8%BA%D9%8A%D9%87%20%D9%85%D8%AD%D8%A7%D8%B6%D8%B1%D8%A9%201.pdf
https://en.wikipedia.org/wiki/Meerwein%E2%80%93Ponndorf%E2%80%93Verley_reduction
https://grokipedia.com/page/Meerwein%E2%80%93Ponndorf%E2%80%93Verley_reduction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. chemistry.miamioh.edu [chemistry.miamioh.edu]
. How To [chem.rochester.edu]
. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]

. mt.com [mt.com]

°
© (0] ~ » &)

. chem.libretexts.org [chem.libretexts.org]

e 10. Structure of tropinone reductase-1l complexed with NADP+ and pseudotropine at 1.9 A
resolution: implication for stereospecific substrate binding and catalysis - PubMed
[pubmed.ncbi.nim.nih.gov]

e 11. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-
mass spectrometry - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. researchgate.net [researchgate.net]
e 13. chem.libretexts.org [chem.libretexts.org]
e 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

e 15. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and
Structure ldentification of Ketamine Analogues in lllicit Powders | MDPI [mdpi.com]

e 16. chemguide.co.uk [chemguide.co.uk]

e 17. chem.libretexts.org [chem.libretexts.org]

¢ 18. researchgate.net [researchgate.net]

¢ 19. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
o 20. researchgate.net [researchgate.net]

e 21. scielo.br [scielo.br]

o 22. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical
Guide - PMC [pmc.ncbi.nim.nih.gov]

» To cite this document: BenchChem. ["pseudotropine CAS number and molecular formula™].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682556#pseudotropine-cas-number-and-molecular-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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